molecular formula C8H3F13 B1293885 (Perfluorohexyl)ethylene CAS No. 25291-17-2

(Perfluorohexyl)ethylene

Cat. No.: B1293885
CAS No.: 25291-17-2
M. Wt: 346.09 g/mol
InChI Key: FYQFWFHDPNXORA-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with a boiling point of 102-104°C and a density of 1.52 g/mL at 25°C . This compound is notable for its high chemical and thermal stability, making it resistant to degradation. It is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (Perfluorohexyl)ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQFWFHDPNXORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH=CH2, C8H3F13
Record name 1-Octene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067076
Record name (Perfluorohexyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Octene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25291-17-2
Record name (Perfluorohexyl)ethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25291-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Perfluorohexyl)ethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025291172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Perfluorohexyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (PERFLUOROHEXYL)ETHYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4KBI9S48D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Perfluorohexyl)ethylene
Reactant of Route 2
(Perfluorohexyl)ethylene
Reactant of Route 3
(Perfluorohexyl)ethylene
Reactant of Route 4
(Perfluorohexyl)ethylene
Reactant of Route 5
Reactant of Route 5
(Perfluorohexyl)ethylene
Reactant of Route 6
(Perfluorohexyl)ethylene
Customer
Q & A

Q1: What is notable about the reaction between (perfluorohexyl)ethylene and 2-butenylmagnesium chloride?

A1: The reaction between this compound and 2-butenylmagnesium chloride demonstrates remarkable regioselectivity. [, ] Instead of a mixture of products, the reaction yields a single major product where the magnesium from 2-butenylmagnesium chloride attaches exclusively to the secondary carbon atom of the this compound. [] This regioselectivity is significant as it offers a controlled way to synthesize specific fluorinated compounds. The resulting adduct then undergoes MgF-elimination to form 6-fluoro-3-methyl-6-(perfluoropentyl)-1,5-hexadiene. []

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